{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE
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Overview
Description
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic compound that features a combination of fluorophenyl, furyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the fluorophenyl and furyl intermediates, followed by their coupling with pyridinylmethylamine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares the fluorophenyl and furyl groups but differs in the functional groups attached.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but has a different core structure.
Uniqueness
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-3-YL)METHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H15FN2O |
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Molecular Weight |
282.31g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C17H15FN2O/c18-15-5-3-14(4-6-15)17-8-7-16(21-17)12-20-11-13-2-1-9-19-10-13/h1-10,20H,11-12H2 |
InChI Key |
WGBPRPIBHHEWKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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